6-Ethoxy-4-methylchromen-2-one
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Description
6-Ethoxy-4-methylchromen-2-one is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.225. The purity is usually 95%.
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Mechanism of Action
Target of Action
6-Ethoxy-4-methylchromen-2-one is a coumarin derivative A structurally similar compound, 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (sbl-060), has been reported to target acute myeloid leukemia (aml) cells by inhibiting estrogen receptor alpha (erα) and akt kinase .
Mode of Action
Based on the structurally similar compound sbl-060, it can be hypothesized that this compound may interact with its targets (possibly erα and akt kinase) and inhibit their activity . This inhibition could lead to changes in the cellular processes regulated by these targets.
Biochemical Pathways
Given the potential targets, it could be involved in pathways related to cell proliferation and survival, as erα and akt kinase play crucial roles in these processes .
Result of Action
Based on the reported action of the similar compound sbl-060, it could potentially lead to decreased cell proliferation and increased apoptosis in targeted cells .
Properties
IUPAC Name |
6-ethoxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-9-4-5-11-10(7-9)8(2)6-12(13)15-11/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJUPFPBROFVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.